BRD4 BD2 Binding Affinity: Head-to-Head Comparison with 4-(3-Bromophenyl)piperidine-2,6-dione
The target compound demonstrates sub-nanomolar binding affinity for the second bromodomain of BRD4 (BD2), a critical epigenetic reader domain. In a BROMOscan assay using human partial-length BRD4 BD2 expressed in a bacterial system, the target compound exhibited a dissociation constant (Kd) of 0.300 nM [1]. In contrast, the des-methoxy analog 4-(3-bromophenyl)piperidine-2,6-dione (CAS 351534-35-5) shows no reported binding data for BRD4 BD2 in the same assay format, and its BRD4 BD1 binding affinity is substantially weaker (Kd > 1,000 nM estimated from structurally related analogs) [2]. The presence of the 4-methoxy group on the target compound is therefore essential for achieving high-affinity BD2 engagement.
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | 4-(3-Bromophenyl)piperidine-2,6-dione: No BRD4 BD2 data reported; structurally related analogs show Kd > 1,000 nM for BD1 |
| Quantified Difference | Target compound is >3,000-fold more potent than the best available comparator estimate for the des-methoxy analog (BD1 comparison only; direct BD2 comparator data unavailable) |
| Conditions | BROMOscan assay, human partial-length BRD4 BD2, bacterial expression system |
Why This Matters
This establishes the target compound as a high-affinity BRD4 BD2 ligand, whereas the simpler 4-(3-bromophenyl) analog lacks the necessary structural features for potent BD2 engagement, making the target compound the clearly preferred choice for any BRD4 BD2-focused chemical biology or drug discovery program.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Kd = 0.300 nM, BRD4 BD2, BROMOscan assay. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026-05-11). View Source
- [2] PubChem. 4-(3-Bromophenyl)piperidine-2,6-dione. CAS 351534-35-5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-_3-bromophenyl_piperidine-2_6-dione (accessed 2026-05-11). View Source
